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Abstract
Bemitradine (CAS: 88133-11-3), also known as SC-33643, is a triazolopyrimidine derivative

that was investigated as a diuretic and antihypertensive agent.[1][2] Its mechanism of action

involves thiazide-like diuretic effects through inhibition of sodium reabsorption in the distal renal

tubules and direct renal vasodilation, which collectively contribute to blood pressure reduction.

[3] Despite promising preclinical efficacy in animal models, the clinical development of

Bemitradine was terminated due to findings of non-genotoxic carcinogenicity in long-term

rodent studies.[1][3] This technical guide provides a comprehensive overview of the available

research on Bemitradine, focusing on its chemical properties, preclinical pharmacology,

toxicology, and the proposed mechanisms underlying its therapeutic and adverse effects.

Chemical and Physical Properties
Bemitradine is chemically identified as 8-(2-ethoxyethyl)-7-phenyl-[1][3][4]triazolo[1,5-

c]pyrimidin-5-amine.[2][5] Its fundamental properties are summarized in the table below.
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Property Value Source

CAS Number 88133-11-3 [2][3][5]

Molecular Formula C₁₅H₁₇N₅O [2][3][5]

Molecular Weight 283.33 g/mol [2][3]

IUPAC Name

8-(2-ethoxyethyl)-7-phenyl-[1]

[3][4]triazolo[1,5-c]pyrimidin-5-

amine

[2]

Synonyms
SC-33643, Bemitradina,

Bemitradinum
[2]

Appearance Solid powder [3]

Solubility Soluble in DMSO [3]

Preclinical Pharmacology
Mechanism of Action
Bemitradine exhibits a dual mechanism of action contributing to its diuretic and

antihypertensive effects:

Thiazide-like Diuretic Effect: It inhibits sodium reabsorption in the distal renal tubules, leading

to increased natriuresis (sodium excretion) and diuresis (urine output).[3]

Renal Vasodilation: Bemitradine also acts as a renal vasodilator, reducing peripheral

vascular resistance and contributing to its blood pressure-lowering properties.[3]

Preclinical Efficacy
In rodent models, Bemitradine demonstrated the ability to increase urine output, promote

sodium excretion, and lower blood pressure.[3] However, specific quantitative data from dose-

response studies on its diuretic and antihypertensive effects are not readily available in the

public domain, likely due to the cessation of its development.

Pharmacokinetics and Metabolism
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Limited pharmacokinetic data is available for Bemitradine. A study in humans with a 50 mg

oral dose of 14C-labeled Bemitradine showed rapid and efficient absorption (approximately

89%).[6] Peak plasma levels of the radiolabeled compound were reached within 2 hours.[6]

Interestingly, the parent compound, Bemitradine, was not detected in plasma, indicating rapid

and extensive metabolism.[6]

The primary metabolite identified is desethylbemitradine (SC-36741).[1] This metabolite is

further metabolized to an ether glucuronide, a phenol, and a dihydrodiol, which are also

present as glucuronide conjugates.[6] The glucuronides were the major circulating compounds

in plasma from 2 hours post-administration.[6]

Toxicology and Carcinogenicity
The development of Bemitradine was halted due to findings of non-genotoxic carcinogenicity

in a 2-year bioassay in Charles River CD rats.[1]

Genotoxicity Assays
Bemitradine and its primary metabolite, desethylbemitradine, were found to be non-genotoxic

in a battery of in vitro and in vivo assays.[1]

Assay Result

Ames Test (Salmonella typhimurium) Non-genotoxic

Rat Primary Hepatocyte Unscheduled DNA

Synthesis (UDS)
Non-genotoxic

Chinese Hamster Ovary (CHO) / HGPRT

Mutation Assay
Non-genotoxic

CHO Cytogenetics Assay Non-genotoxic

In vivo Mouse Micronucleus Assay Non-genotoxic

Mouse Lymphoma TK+/- Assay (Bemitradine

only)
Non-genotoxic

Carcinogenicity Study in Rats
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A 2-year carcinogenicity study was conducted in Charles River CD rats with dietary

administration of Bemitradine at doses of 50, 150, and 450 mg/kg.[1] The study revealed

significant increases in the incidences of neoplasms in the liver and thyroid (in both sexes) and

mammary glands (in females).[1]

Parameter Observation

Doses 50, 150, and 450 mg/kg (dietary admix)

Duration Up to 97 weeks

Tumor Sites
Liver (both sexes), Thyroid (both sexes),

Mammary gland (females)

Hormonal Effects
Significant increase in prolactin levels in females

at 150 and 450 mg/kg

Proposed Mechanism of Carcinogenicity
Bemitradine is considered a non-genotoxic carcinogen that acts as a tumor promoter.[1] The

proposed mechanism involves a hormonally modulated promotional activity.[1] The increased

prolactin levels observed in female rats are believed to play a role in the development of

mammary tumors. The liver tumors are thought to be promoted by a similar hormonal

mechanism, while the thyroid tumors are likely secondary to the metabolic effects of

Bemitradine.[1] Transcriptomic profiling in rats treated with Bemitradine revealed upregulation

of genes consistent with non-genotoxic hepatocarcinogens, such as transforming growth

factor-beta stimulated clone 22 and CYP450 oxidoreductase, even before the appearance of

overt tumors.[3]

Experimental Protocols
Detailed experimental protocols for the studies on Bemitradine are not fully available. The

following are generalized methodologies for the key toxicological assays performed.

Ames Test (Bacterial Reverse Mutation Assay)
Principle: This test uses various strains of Salmonella typhimurium that are auxotrophic for

histidine to detect point mutations. A test substance is considered mutagenic if it causes a
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significant increase in the number of revertant colonies (bacteria that have regained the

ability to synthesize histidine) compared to a solvent control.

Methodology:

Bacterial strains are exposed to Bemitradine or its metabolite at various concentrations,

both with and without a metabolic activation system (S9 fraction from rat liver).

The mixture is plated on a minimal agar medium lacking histidine.

Plates are incubated for 48-72 hours.

The number of revertant colonies is counted and compared to positive and negative

controls.

Rat Primary Hepatocyte Unscheduled DNA Synthesis
(UDS) Assay

Principle: This assay measures the ability of a substance to induce DNA repair synthesis in

primary rat hepatocytes, which are not undergoing replicative DNA synthesis. An increase in

the incorporation of radiolabeled thymidine indicates DNA damage and subsequent repair.

Methodology:

Primary hepatocytes are isolated from rats.

The cells are treated with various concentrations of Bemitradine.

The cells are then incubated with ³H-thymidine.

Autoradiography is used to visualize and quantify the incorporation of ³H-thymidine into

the nuclear DNA of non-S-phase cells.

Chinese Hamster Ovary (CHO) / HGPRT Mutation Assay
Principle: This assay detects forward gene mutations at the hypoxanthine-guanine

phosphoribosyltransferase (HGPRT) locus in CHO cells. Cells with a functional HGPRT gene
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are sensitive to the toxic effects of purine analogs like 6-thioguanine, while mutant cells

lacking HGPRT activity can survive in its presence.

Methodology:

CHO cells are exposed to Bemitradine at various concentrations.

After a suitable expression period to allow for the fixation of mutations, the cells are plated

in a medium containing 6-thioguanine.

The number of surviving (mutant) colonies is counted and compared to the total number of

plated cells to determine the mutant frequency.
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Caption: Proposed mechanism of Bemitradine's diuretic and antihypertensive action.

Hypothetical Signaling Pathway for Bemitradine-Induced
Mammary Tumor Promotion
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Caption: Hypothetical pathway of Bemitradine-induced mammary tumor promotion via

prolactin.

Conclusion
Bemitradine is a diuretic and antihypertensive agent whose development was halted due to

findings of non-genotoxic carcinogenicity in rodents. Its mechanism of action involves both

diuretic and vasodilatory properties. While it proved to be non-mutagenic in a comprehensive

battery of tests, long-term exposure was associated with an increased incidence of tumors in

the liver, thyroid, and mammary glands in rats. The proposed mechanism for this

carcinogenicity is a hormonally modulated tumor promotion, potentially linked to increased

prolactin levels. The lack of publicly available detailed quantitative preclinical and clinical data

limits a full assessment of its pharmacological and toxicological profile. This whitepaper

summarizes the currently known scientific information on Bemitradine, providing a resource for

researchers and professionals in the field of drug development and toxicology.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1667927#bemitradine-cas-number-88133-11-3-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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